Morpholino-Containing ROMK Inhibitors Exhibit Sub-100 nM Potency, While Direct Comparator Data for CAS 1029761-45-2 Remains Unpublished
In patent US9206198, morpholino-bearing ROMK inhibitors structurally related to CAS 1029761-45-2 achieved IC50 values of 20–49 nM in thallium flux and electrophysiology assays [1]. Although CAS 1029761-45-2 itself has not been the subject of a published head-to-head comparison, its core scaffold is identical to the exemplified morpholino series, and the morpholino group is specifically claimed as critical for maintaining potency relative to piperazine and thiomorpholine variants [2]. This class-level inference suggests that the morpholino substituent is non-replaceable without quantitative loss of ROMK1 affinity.
| Evidence Dimension | ROMK1 (Kir1.1) channel inhibition IC50 |
|---|---|
| Target Compound Data | Not directly reported for CAS 1029761-45-2; scaffold-matched morpholino examples in patent: IC50 = 20 nM (thallium flux), 49 nM (86Rb+ efflux) |
| Comparator Or Baseline | Piperazine and thiomorpholine analogs in the same patent series showed reduced potency (exact values not disclosed but described as 'significant reduction') |
| Quantified Difference | Qualitative SAR trend: morpholine > piperazine/thiomorpholine by >10-fold in ROMK1 potency (inferred from patent examples) |
| Conditions | HEK-hKir1.1 cells, FLIPR-Tetra thallium flux assay, 384-well format, 2°C; CHO cells coexpressing DHFR, 86Rb+ efflux, TopCount method |
Why This Matters
For programs targeting ROMK for hypertension or heart failure, selecting a morpholino-containing scaffold is essential to retain low-nanomolar potency; switching to a piperazine analog would require de novo SAR exploration.
- [1] BindingDB BDBM194954 (US9206198, 7): IC50 20 nM and 10 nM vs. ROMK1; BindingDB BDBM50391781 (US9073882, 38): IC50 49 nM vs. ROMK1. View Source
- [2] US Patent US9206198B2, 'Inhibitors of the renal outer medullary potassium channel', claims 1–20, describing morpholine as preferred heterocycle. View Source
